5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran 5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran
Brand Name: Vulcanchem
CAS No.: 823179-46-0
VCID: VC19037416
InChI: InChI=1S/C20H20O/c1-3-7-15(8-4-1)19-11-17-13-21-14-18(17)12-20(19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
SMILES:
Molecular Formula: C20H20O
Molecular Weight: 276.4 g/mol

5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran

CAS No.: 823179-46-0

Cat. No.: VC19037416

Molecular Formula: C20H20O

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran - 823179-46-0

Specification

CAS No. 823179-46-0
Molecular Formula C20H20O
Molecular Weight 276.4 g/mol
IUPAC Name 5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran
Standard InChI InChI=1S/C20H20O/c1-3-7-15(8-4-1)19-11-17-13-21-14-18(17)12-20(19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Standard InChI Key AEDRUKJWCFZLDL-UHFFFAOYSA-N
Canonical SMILES C1C2COCC2CC(=C1C3=CC=CC=C3)C4=CC=CC=C4

Introduction

5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran is a complex organic compound characterized by its unique bicyclic structure, which incorporates a hexahydro-2-benzofuran framework with diphenyl substituents at the 5 and 6 positions. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its versatile chemical properties and biological activities.

Synthesis Methods

The synthesis of 5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran typically involves cyclization reactions of suitable precursors. These methods allow for the controlled formation of the desired hexahydro-benzofuran structure, with specific reaction conditions and catalysts varying based on the chosen synthetic route.

Chemical Reactivity

The compound can undergo various chemical transformations, including reactions typical for organic compounds. The presence of multiple aromatic rings and a saturated cyclic structure enhances its potential for diverse chemical interactions. Specific reaction conditions and reagents significantly influence the outcomes, making it a versatile intermediate in organic synthesis.

Biological Activities and Potential Applications

Research indicates that 5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran exhibits potential biological activities, although the exact mechanisms of action are still being elucidated. Preliminary studies suggest interactions with specific enzymes or receptors within biological systems, which could modulate enzyme activity or receptor signaling pathways. This compound has potential applications across different fields, including medicinal chemistry and organic synthesis.

Comparison with Similar Compounds

Several compounds share structural similarities with 5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran, such as 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione and 5,6-Dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran. These compounds differ in their substituents and functional groups, which affect their chemical and physical properties.

| Compound Name | Molecular Formula |

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator